molecular formula C10H16BrN3O B13636549 5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1h-pyrazole

5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1h-pyrazole

Cat. No.: B13636549
M. Wt: 274.16 g/mol
InChI Key: PRJNWZHMDXQDBJ-UHFFFAOYSA-N
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Description

5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with an azetidin-3-yloxy group, a bromine atom, an ethyl group, and a methyl group

Properties

Molecular Formula

C10H16BrN3O

Molecular Weight

274.16 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-4-bromo-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C10H16BrN3O/c1-3-14-9(10(11)7(2)13-14)6-15-8-4-12-5-8/h8,12H,3-6H2,1-2H3

InChI Key

PRJNWZHMDXQDBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)COC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.

    Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group can be introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with a suitable leaving group on the pyrazole ring.

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The azetidin-3-yloxy group may enhance the compound’s binding affinity or selectivity for its target, while the bromine atom and other substituents can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Azetidin-3-yloxy)methyl)-3-methyl-1,2,4-oxadiazole hydrochloride
  • 5-((Azetidin-3-yloxy)methyl)-3-cyclopropyl-1,2,4-oxadiazole hydrochloride
  • 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride

Uniqueness

5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the azetidin-3-yloxy group can enhance its interaction with biological targets.

Biological Activity

The compound 5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole is a synthetic derivative belonging to the pyrazole class of compounds. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Basic Information

  • Chemical Formula : C11_{11}H14_{14}BrN3_{3}O
  • CAS Number : 1479442-54-0
  • Molecular Weight : 288.15 g/mol
  • Density : Approximately 1.6 g/cm³
  • Boiling Point : 357.9 ± 42.0 °C at 760 mmHg .

Anticancer Activity

Recent studies indicate that the pyrazole derivatives exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, showcasing promising results.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50_{50} (µM)Reference
This compoundHEPG2 (liver cancer)1.95
This compoundMCF7 (breast cancer)2.36
Standard Drug (Erlotinib)Various0.41785

These findings suggest that the compound has a lower IC50_{50} value compared to standard drugs, indicating higher potency against specific cancer cell lines.

The mechanism of action for the compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been noted to inhibit:

  • EGFR (Epidermal Growth Factor Receptor) : Critical in many cancers for promoting cell growth.
  • Src Kinase : Involved in various cellular processes, including proliferation and survival.

Inhibition of these pathways leads to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that derivatives containing the pyrazole structure can modulate inflammatory responses effectively.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameInflammatory ModelEffectivenessReference
This compoundCarrageenan-induced paw edema in ratsSignificant reduction in swelling
Standard Drug (Ibuprofen)Carrageenan-induced paw edema in ratsModerate reduction in swelling

The compound's ability to reduce inflammation suggests it could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several pyrazole derivatives, including our compound of interest. The study involved administering the compound to mice with induced tumors. Results demonstrated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents .

Case Study 2: In vivo Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of the compound using a rat model for arthritis. The results indicated that treatment with the pyrazole derivative led to a marked decrease in inflammatory markers and improved mobility scores compared to untreated controls .

Q & A

Basic: What synthetic methodologies are effective for introducing bromine substituents into pyrazole derivatives like 4-bromo-1-ethyl-3-methyl-1H-pyrazole?

Answer:
Bromination of pyrazole derivatives typically employs electrophilic substitution or halogen-exchange reactions. For regioselective bromination at the 4-position:

  • Vilsmeier–Haack reaction : React 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one with phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) to yield 4-bromo derivatives. This method ensures high regioselectivity due to the electron-donating methyl group directing bromine to the para position .
  • Direct bromination : Use N-bromosuccinimide (NBS) in dichloromethane under reflux, with catalytic Lewis acids (e.g., FeCl₃) to enhance reactivity. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Basic: How is crystallographic characterization performed for brominated pyrazole derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystal growth : Dissolve the compound in a solvent mixture (e.g., ethanol:DCM 1:1) and allow slow evaporation. Crystals suitable for SCXRD typically form in 3–7 days.
  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Structure refinement : Software like SHELX or OLEX2 resolves bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between the pyrazole and azetidine rings. Reported in Acta Crystallographica Section E for analogous compounds .

Advanced: How can molecular docking studies be designed to evaluate the biological activity of azetidine-containing pyrazoles?

Answer:
Step 1: Target selection
Identify receptors (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) based on structural homology to known pyrazole targets .
Step 2: Ligand preparation
Optimize the geometry of 5-((azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole using DFT calculations (B3LYP/6-311G** basis set) to assign partial charges and tautomeric states .
Step 3: Docking protocol
Use AutoDock Vina with a grid box centered on the active site (20 ų). Validate the protocol by redocking co-crystallized ligands (RMSD < 2.0 Å). Analyze binding poses for hydrogen bonds between the azetidine oxygen and catalytic residues (e.g., Tyr158 in Staphylococcus aureus FabI) .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data for pyrazole derivatives?

Answer:
Case study : If a compound shows poor antibacterial activity despite favorable docking scores:

  • Solubility assessment : Measure logP via shake-flask method. A high logP (>3) may indicate poor aqueous solubility, limiting bioavailability.
  • Metabolic stability : Perform hepatic microsomal assays (e.g., rat liver microsomes) to evaluate CYP450-mediated degradation.
  • Off-target interactions : Use SPR biosensors to screen for non-specific binding to serum proteins like albumin .
  • Re-evaluate docking parameters : Adjust protonation states (e.g., azetidine nitrogen at physiological pH) or include explicit water molecules in simulations .

Advanced: What computational strategies optimize reaction conditions for synthesizing azetidine-pyrazole hybrids?

Answer:
Reaction path screening :

  • Quantum chemical calculations : Use Gaussian09 to model transition states (TS) for key steps (e.g., azetidine ring formation via nucleophilic substitution). IRC (intrinsic reaction coordinate) analysis confirms TS connectivity .
  • Machine learning (ML) : Train an ML model on reaction databases (e.g., Reaxys) to predict optimal solvents and catalysts. For azetidine coupling, ML suggests DMF with K₂CO₃ at 80°C maximizes yield .
  • High-throughput experimentation (HTE) : Validate computational predictions using 96-well plates, varying temperature (60–100°C), and catalysts (e.g., Cs₂CO₃ vs. KOtBu). Analyze yields via HPLC-MS .

Basic: What spectroscopic techniques are critical for characterizing azetidine-pyrazole hybrids?

Answer:

  • NMR :
    • ¹H NMR : Identify azetidine protons (δ 3.5–4.0 ppm, multiplet) and pyrazole CH₃ (δ 2.1–2.3 ppm).
    • ¹³C NMR : Confirm bromine’s deshielding effect (C-Br at δ 95–100 ppm) .
  • HRMS : Use ESI+ mode to detect [M+H]⁺ with <5 ppm error. Fragmentation patterns (e.g., loss of Br•) validate the structure .

Advanced: How to analyze substituent effects on the electrochemical properties of brominated pyrazoles?

Answer:
Cyclic voltammetry (CV) :

  • Setup : Use a three-electrode system (glassy carbon working electrode) in 0.1 M TBAP/ACN. Scan at 100 mV/s from −1.5 to +1.5 V.
  • Data interpretation : The bromine substituent reduces reduction potential (E₁/2 ~−0.8 V vs. Ag/AgCl) due to electron-withdrawing effects. Compare with chloro analogs to quantify halogen influence .

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